molecular formula C5H9N3O2 B1601635 Methyl 4-azidobutanoate CAS No. 87517-47-3

Methyl 4-azidobutanoate

Cat. No. B1601635
CAS RN: 87517-47-3
M. Wt: 143.14 g/mol
InChI Key: DPCLJBYTRUAAHH-UHFFFAOYSA-N
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Description

Methyl 4-azidobutanoate is a chemical compound with the molecular formula C5H9N3O2 . It has a molecular weight of 143.145 g/mol .


Synthesis Analysis

The synthesis of Methyl 4-azidobutanoate involves several steps. It can be synthesized from Br-C3-methyl ester . Other precursors include Methyl 4-chloro and Methyl 4-Iodobu . The exact synthesis process and conditions may vary depending on the specific requirements of the reaction .


Molecular Structure Analysis

The molecular structure of Methyl 4-azidobutanoate consists of 5 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure can be represented by the SMILES notation: COC(=O)CCCN=[N+]=[N-] .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 4-azidobutanoate are not fully known. The melting point, boiling point, density, and refractive index are not available .

Safety And Hazards

Methyl 4-azidobutanoate is classified as having acute toxicity for inhalation, dermal contact, and oral ingestion . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place in a closed container .

Relevant Papers There are several papers that have been published related to Methyl 4-azidobutanoate . These papers discuss various aspects of the compound, including its synthesis, properties, and potential applications. Further analysis of these papers would provide more detailed information about Methyl 4-azidobutanoate.

properties

IUPAC Name

methyl 4-azidobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-10-5(9)3-2-4-7-8-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCLJBYTRUAAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527176
Record name Methyl 4-azidobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-azidobutanoate

CAS RN

87517-47-3
Record name Methyl 4-azidobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl-4-bromobutyrate in DMSO (0.6 M) was added with stirring NaN3 (1.5 eq). The suspension was heated (45-50° C., oil bath) with stirring for 5 h. After cooling, H2O was added and the mixture extracted with Et2O. The organic extracts were washed with brine and dried over Na2SO4. The solvent was removed in vacuo and the crude oil used without further purification (99%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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